Spirapril hydrochloride
Overview
Description
Spirapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor used primarily as an antihypertensive drug to treat hypertension and congestive heart failure . It is a prodrug that is converted to its active metabolite, spiraprilat, following oral administration . This compound belongs to the dicarboxy group of ACE inhibitors .
Mechanism of Action
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, a potent vasoconstrictor, and an inducer of aldosterone . This results in decreased aldosterone secretion, leading to less sodium reabsorption, and a decrease in vasoconstriction .
Pharmacokinetics
Spirapril is a prodrug that is converted to the active metabolite spiraprilat after administration . The pharmacokinetics of spirapril were found to be linear within the dose range of 6-50 mg . Spirapril has a bioavailability of 50% . It is eliminated both by renal and hepatic routes .
Result of Action
The overall result of spirapril’s action is a decrease in blood pressure . This is achieved through the combined effects of decreased sodium reabsorption (due to reduced aldosterone secretion) and decreased vasoconstriction (due to reduced angiotensin II levels) .
Action Environment
The action of spirapril can be influenced by various environmental factors. For instance, in elderly patients, plasma concentrations of both spirapril and spiraprilat were increased by 30% . Similarly, in patients with impaired liver function, plasma concentrations of spiraprilat were reduced by 30% . In patients with severe renal impairment, spiraprilat concentrations were significantly increased by a factor of 3-4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spirapril hydrochloride involves multiple steps, starting from the appropriate dicarboxylic acid derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization and chromatography to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Spirapril hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Involves the use of water or aqueous solutions under acidic or basic conditions to convert this compound to spiraprilat.
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves the replacement of functional groups using reagents like halogens or nucleophiles.
Major Products Formed: The primary product formed from the hydrolysis of this compound is spiraprilat, the active metabolite. Oxidation and substitution reactions can lead to various derivatives depending on the reagents and conditions used .
Scientific Research Applications
Spirapril hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of ACE inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on cellular processes and signaling pathways related to blood pressure regulation.
Medicine: Extensively studied for its therapeutic potential in treating hypertension and heart failure. Research also focuses on its pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of new antihypertensive drugs and formulations
Comparison with Similar Compounds
- Enalapril
- Lisinopril
- Ramipril
- Quinapril
Comparison: Spirapril hydrochloride is unique among ACE inhibitors due to its dual elimination pathways, being excreted both hepatically and renally . This characteristic allows for its use in patients with renal impairment, providing a therapeutic advantage over other ACE inhibitors that are primarily eliminated through the kidneys . Additionally, this compound has a longer half-life compared to some other ACE inhibitors, which may contribute to its sustained antihypertensive effects .
Properties
IUPAC Name |
(8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S2.ClH/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27;/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27);1H/t15-,17-,18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDOLNORSLLQDI-OOAIBONUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044272 | |
Record name | Spirapril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94841-17-5 | |
Record name | Spirapril hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094841175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spirapril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-[(2S)-2-[[(1S)-1-ethoxycarbonyl-3-phenylpropyl] amino]propanoyl]-1,4-dithiaspiro [4.4]nonane-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPIRAPRIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCC25LM897 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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